4-ethylidenepiperidine

描述

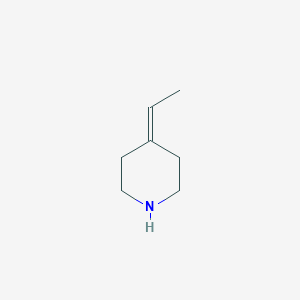

4-Ethylidenepiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its ethylidene substituent at the fourth position of the piperidine ring, which imparts unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylidenepiperidine typically involves the reaction of piperidine with ethylidene derivatives under controlled conditions. One common method includes the use of ethylidene chloride in the presence of a base such as sodium hydroxide, which facilitates the formation of the ethylidene group on the piperidine ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale production. The reaction is typically carried out in a solvent such as ethanol, with a palladium or platinum catalyst to facilitate the hydrogenation process.

化学反应分析

Types of Reactions: 4-Ethylidenepiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert this compound to its saturated analog, 4-ethylpiperidine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-ethylidenepiperidinone.

Reduction: Formation of 4-ethylpiperidine.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

4-Ethylidenepiperidine and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of various diseases. Recent studies highlight their role in:

- Antiviral Activity : Research indicates that piperidine derivatives, including this compound, exhibit promising activity against SARS-CoV-2. Molecular docking studies have shown that these compounds can effectively bind to the main protease (Mpro) of the virus, suggesting their potential as antiviral agents .

- Anticancer Properties : Piperidine derivatives have been explored for their anticancer activities. For instance, certain derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines by targeting specific signaling pathways such as the Akt pathway .

- Neuropharmacological Effects : Some studies have suggested that piperidine-based compounds can act as effective antipsychotic agents. For example, modifications to the piperidine structure have led to the development of new drugs that target neurotransmitter systems involved in mood regulation and psychosis .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various organic compounds:

- Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex piperidine derivatives that are essential for pharmaceutical development. Its structural versatility allows chemists to modify it further to create compounds with specific biological activities .

- Catalytic Reactions : It has been employed in catalytic processes, such as hydrogenation reactions, where it can be transformed into other valuable piperidine derivatives with enhanced properties. Such reactions are critical for producing pharmaceuticals and agrochemicals efficiently .

Material Science Applications

The unique properties of this compound also extend to material science:

- Corrosion Inhibitors : Recent patents describe formulations incorporating piperidine derivatives as corrosion inhibitors. These compounds can provide protective coatings for metals against rusting, enhancing the longevity and durability of industrial equipment .

- Polymer Chemistry : The compound is being explored for its potential use in creating functionalized polymers. Its incorporation into polymer matrices can impart desirable mechanical and thermal properties, making it suitable for various industrial applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-ethylidenepiperidine involves its interaction with various molecular targets, primarily through its ethylidene group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic properties of the piperidine ring and the substituents attached to it.

相似化合物的比较

Piperidine: The parent compound, lacking the ethylidene group.

4-Methylpiperidine: Similar structure but with a methyl group instead of an ethylidene group.

4-Phenylpiperidine: Contains a phenyl group at the fourth position.

Uniqueness: 4-Ethylidenepiperidine is unique due to its ethylidene substituent, which imparts distinct reactivity and chemical properties compared to other piperidine derivatives. This makes it valuable in specific synthetic applications where the ethylidene group plays a crucial role in the reaction mechanism.

生物活性

4-Ethylidenepiperidine is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an ethylidene group at the 4-position. The structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets, making it a candidate for pharmacological exploration.

Biological Activity Spectrum

Research indicates that compounds with piperidine moieties, including this compound, exhibit a wide range of biological activities. These include:

- Anticancer Activity : Piperidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, modifications to the piperidine structure have been linked to enhanced efficacy against various cancer types, including breast and colon cancer .

- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial effects, demonstrating activity against both Gram-positive and Gram-negative bacteria .

- Neurological Effects : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

In Vitro Studies

In vitro evaluations have been crucial in assessing the biological activity of this compound. Key findings include:

- Enzyme Inhibition : Research has indicated that certain piperidine derivatives can inhibit enzymes critical for cellular metabolism, such as dihydrofolate reductase (DHFR). For example, derivatives showed IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, suggesting significant inhibitory potential .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 5p | 13.70 | Highest inhibition of DHFR |

| 5h | 15.62 | Strong inhibitor |

| 5k | 47.30 | Least potent member |

Case Studies

Several studies have explored the biological activity of piperidine derivatives, including those structurally related to this compound:

- Cancer Treatment : A study highlighted the anticancer activity of modified piperidines against breast cancer cell lines. These compounds were found to induce apoptosis through the inhibition of the Akt signaling pathway .

- Antimicrobial Efficacy : Another investigation reported that certain piperidine derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, with minimum inhibitory concentration (MIC) values as low as 0.06 µg/mL for Gram-positive bacteria .

- Neuropharmacology : A study indicated that specific piperidine derivatives could act as selective NMDA receptor antagonists, providing potential therapeutic avenues for neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-ethylidenepiperidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves [1] cyclization or alkylation reactions, with purity ensured via techniques like NMR (to confirm structural integrity) and HPLC (to quantify impurities). Detailed experimental parameters (e.g., solvent choice, temperature, catalyst loading) must be documented to ensure reproducibility. For novel compounds, provide spectral data (¹H/¹³C NMR, IR, HRMS) and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on chemical shifts and coupling constants, comparing to analogous piperidine derivatives.

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches near 1640–1690 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Cross-validate results with computational simulations (e.g., DFT) for ambiguous cases .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Methodological Answer : Include precise reagent quantities, reaction conditions (time, temperature), and purification methods (e.g., column chromatography gradients). Use standardized IUPAC nomenclature and report yields as mass/percentage. Supplementary materials should contain raw spectral data and chromatograms .

Q. How should researchers design controlled experiments to study the reactivity of this compound under varying conditions?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables (e.g., pH, solvent polarity, catalysts). Include negative controls (no catalyst) and positive controls (known reactive analogs). Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in complex matrices?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. catalyst concentration). High-throughput screening (HTS) can identify optimal conditions. Validate scalability by repeating trials at larger volumes and comparing yields statistically (ANOVA) .

Q. How should contradictory spectral data be analyzed when characterizing novel derivatives of this compound?

- Methodological Answer : Replicate experiments to rule out instrumental errors. Use complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR is inconclusive). Apply multivariate analysis (e.g., PCA) to identify outlier data points and refine interpretation protocols .

Q. What strategies can be employed to isolate this compound from reaction mixtures with similar by-products?

- Methodological Answer : Optimize chromatographic separation using gradient elution with orthogonal solvents (e.g., hexane/ethyl acetate). Consider derivatization to enhance polarity differences. Analytical-scale HPLC with UV/Vis detection can guide preparative-scale purification .

Q. What computational methods are recommended for modeling the electronic structure of this compound, and how do they complement experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, charge distribution, and reaction pathways. Compare computed IR/NMR spectra with experimental data to validate models. Molecular dynamics (MD) simulations can explore solvent interactions .

Q. How can researchers address batch-to-batch variability in the physicochemical properties of synthesized this compound?

- Methodological Answer : Implement statistical process control (SPC) to monitor critical parameters (e.g., pH, humidity during synthesis). Use QbD (Quality by Design) principles to define a design space for robust production. Characterize batches via DSC (thermal stability) and DLS (particle size analysis) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., sigmoidal models) to calculate EC₅₀/IC₅₀ values. Apply Student’s t-test or ANOVA to compare treatment groups. Report confidence intervals and p-values to assess significance. Use software like GraphPad Prism for reproducibility .

Q. Data Presentation Guidelines

- Tables : Include reaction yields, spectral data, and statistical summaries. Label columns clearly (e.g., "Entry," "Catalyst," "Yield (%)") .

- Figures : Use line graphs for kinetic data and bar charts for comparative studies. Ensure axis labels and legends are legible .

- Supplementary Materials : Provide raw datasets, crystallographic files (CIF), and instrument calibration reports .

属性

IUPAC Name |

4-ethylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441633 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-56-0 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。